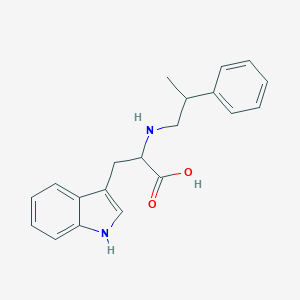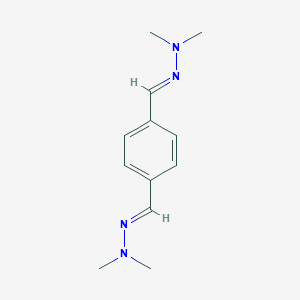
N-(2-phenylpropyl)tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpropyl)tryptophan, also known as NPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPT belongs to the class of tryptophan derivatives and is structurally similar to melatonin and serotonin.
科学研究应用
N-(2-phenylpropyl)tryptophan has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as depression, anxiety, and Alzheimer's disease. N-(2-phenylpropyl)tryptophan has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
作用机制
The exact mechanism of action of N-(2-phenylpropyl)tryptophan is not yet fully understood. However, it is believed that N-(2-phenylpropyl)tryptophan exerts its therapeutic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2-phenylpropyl)tryptophan also acts as an agonist for the melatonin receptors, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)tryptophan has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(2-phenylpropyl)tryptophan also increases the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, N-(2-phenylpropyl)tryptophan has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(2-phenylpropyl)tryptophan in lab experiments is its high purity and stability. N-(2-phenylpropyl)tryptophan can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using N-(2-phenylpropyl)tryptophan is its limited solubility in water, which may affect its bioavailability and absorption in vivo.
未来方向
There are several future directions for N-(2-phenylpropyl)tryptophan research. One potential area of study is the development of N-(2-phenylpropyl)tryptophan analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)tryptophan's potential in treating other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
Conclusion:
In conclusion, N-(2-phenylpropyl)tryptophan is a synthetic compound that has shown promising results in treating various neurological disorders and inflammatory diseases. Its potential therapeutic applications, along with its biochemical and physiological effects, make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
合成方法
The synthesis of N-(2-phenylpropyl)tryptophan involves the condensation of 2-phenylpropylamine and tryptophan in the presence of a coupling reagent. The reaction yields N-(2-phenylpropyl)tryptophan as the primary product, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
属性
产品名称 |
N-(2-phenylpropyl)tryptophan |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-2-(2-phenylpropylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O2/c1-14(15-7-3-2-4-8-15)12-21-19(20(23)24)11-16-13-22-18-10-6-5-9-17(16)18/h2-10,13-14,19,21-22H,11-12H2,1H3,(H,23,24) |
InChI 键 |
DAESNESEXGFIAF-UHFFFAOYSA-N |
SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
规范 SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)





![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)